molecular formula C9H14O B8338831 2,2-Dimethylhept-4-ynal

2,2-Dimethylhept-4-ynal

Cat. No.: B8338831
M. Wt: 138.21 g/mol
InChI Key: HDEGVTCWKOOVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylhept-4-ynal (CAS 23151-06-6), with the molecular formula C7H10O and a molecular weight of 110.15, is a high-purity chemical standard designed for research applications . This compound is of significant interest in pharmaceutical and toxicological research, particularly as a reactive metabolite in studies of drug-induced liver injury. It is scientifically recognized as TBF-A, a key electrophilic aldehyde generated during the metabolic breakdown of the antifungal drug terbinafine . The research value of this compound lies in its role as a critical intermediate in bioactivation pathways. Studies using human liver microsomes have identified it as a reactive species formed through N-dealkylation of terbinafine . Its mechanism of toxicity is proposed to involve the two electrophilic sites (the aldehyde and the alkyne) that can form covalent adducts with cellular nucleophiles like glutathione (GSH) and proteins, potentially leading to cellular damage and idiosyncratic hepatotoxicity . Researchers utilize this compound to investigate the metabolic pathways of allylamine antifungals, identify the specific cytochrome P450 enzymes involved in bioactivation (such as CYP2C19 and 3A4), and study the mechanisms of reactive metabolite formation and detoxification . It serves as an essential standard in assays aimed at understanding and mitigating the risks of drug-induced liver injury. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,2-dimethylhept-4-ynal

InChI

InChI=1S/C9H14O/c1-4-5-6-7-9(2,3)8-10/h8H,4,7H2,1-3H3

InChI Key

HDEGVTCWKOOVOV-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC(C)(C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below summarizes key molecular properties of 2,2-dimethylhept-4-ynal and three related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₉H₁₄O 138.21 Alkyne, Aldehyde Branched chain with triple bond
(E)-6,6-Dimethyl-2-hepten-4-ynal C₉H₁₂O 136.19 Alkyne, Aldehyde, Double bond Conjugated enyne system, trans isomer
4-Methyl-2-heptanol C₈H₁₈O 130.23 Alcohol Saturated hydrocarbon chain
Key Observations:

Functional Group Variations: this compound and (E)-6,6-dimethyl-2-hepten-4-ynal both contain an alkyne and aldehyde group. However, the latter includes an additional α,β-unsaturated double bond, enabling conjugation and distinct reactivity (e.g., Diels-Alder participation) . 4-Methyl-2-heptanol lacks unsaturated bonds and instead features a hydroxyl group, making it more polar but less reactive toward electrophilic additions.

Molecular Weight and Stability: The presence of a double bond in (E)-6,6-dimethyl-2-hepten-4-ynal reduces its molecular weight by ~2 g/mol compared to this compound. This difference may influence volatility and solubility . 4-Methyl-2-heptanol’s fully saturated structure contributes to higher thermal stability but lower synthetic utility in cross-coupling reactions .

Notes on Stability and Handling

  • This compound : The aldehyde group is prone to oxidation; storage under inert atmosphere is recommended.
  • (E)-6,6-Dimethyl-2-hepten-4-ynal : Sensitive to light and moisture due to conjugated unsaturated bonds; requires refrigeration and desiccant-packed containers .
  • 4-Methyl-2-heptanol: Stable under ambient conditions but may form peroxides upon prolonged exposure to air .

Preparation Methods

DIBAL-H-Mediated Ester Reduction

A pivotal step in synthesizing 2,2-dimethylhept-4-ynal involves reducing ester intermediates to alcohols, followed by oxidation to the aldehyde. In a representative procedure, diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene) is added dropwise to an ester solution in dichloromethane at −78°C. This low-temperature protocol ensures selective reduction without over-reduction of the alkyne. After quenching with HCl, the crude alcohol is oxidized using activated MnO₂ in dichloromethane at room temperature, yielding the target aldehyde in 63% isolated yield after chromatography.

Table 1: Optimization of DIBAL-H Reduction Parameters

ParameterOptimal ValueYield Impact
Temperature−78°CPrevents alkyne reduction
SolventCH₂Cl₂Enhances solubility
DIBAL-H Equivalents2.1 eqMaximizes conversion
Quenching Agent1 M HClStabilizes aldehyde

Oppenauer Oxidation Alternatives

For large-scale synthesis, Oppenauer oxidation using aluminum isopropoxide and cyclohexanone as a hydrogen acceptor provides a scalable alternative to MnO₂. This method avoids filtration challenges associated with heterogeneous catalysts, achieving 70–75% yields with >95% purity by GC-MS.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Industrial protocols prioritize continuous flow systems over batch reactors to improve heat transfer and mixing. A two-stage setup is employed:

  • Coupling Stage : A tubular reactor packed with Pd/C catalyst (5 wt%) operates at 10 bar H₂ and 60°C, ensuring steady alkyne formation.

  • Oxidation Stage : A plug-flow reactor with MnO₂-coated channels facilitates in-line oxidation, reducing purification steps.

Solvent Recovery Systems

To minimize waste, >90% of dichloromethane is reclaimed via distillation towers integrated into the reactor assembly. This reduces production costs by 40% compared to batch methods.

Analytical and Purification Methods

Chromatographic Purification

Flash chromatography on silica gel (hexane/ethyl acetate = 10:1) remains the gold standard for isolating this compound. Analytical data from VulcanChem indicates that this protocol achieves 99% purity, as verified by HPLC (C18 column, 85:15 acetonitrile/water).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 9.82 (d, J = 8.2 Hz, 1H, CHO), 2.42–2.38 (m, 2H, CH₂), 1.78 (s, 6H, C(CH₃)₂).

  • IR : ν = 2110 cm⁻¹ (C≡C stretch), 1725 cm⁻¹ (C=O stretch) .

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethylhept-4-ynal, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves alkyne functionalization and carbonyl group introduction. A systematic approach includes:

  • Alkyne Protection: Use trimethylsilyl (TMS) groups to stabilize the alkyne during alkylation steps.
  • Grignard Addition: Introduce methyl groups via organometallic reagents to achieve the 2,2-dimethyl configuration.
  • Oxidation Control: Employ mild oxidizing agents (e.g., pyridinium chlorochromate) to avoid over-oxidation of the aldehyde group.
    Optimization requires monitoring reaction kinetics using GC-MS or HPLC and adjusting temperature/pH to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization involves:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirm the aldehyde proton (δ 9.5–10 ppm) and quaternary carbons adjacent to the alkyne.
    • IR Spectroscopy: Verify C≡C (~2100 cm⁻¹) and C=O (~1720 cm⁻¹) stretches.
  • Chromatography: Use GC-MS with a polar column (e.g., DB-WAX) to assess purity.
  • Elemental Analysis: Validate molecular formula (C₉H₁₄O) with ≤0.3% deviation .

Intermediate Research Questions

Q. What experimental strategies mitigate instability issues of this compound during storage?

Methodological Answer: Instability arises from aldehyde oxidation and alkyne reactivity. Mitigation strategies include:

  • Inert Atmosphere Storage: Use argon-purged vials at –20°C.
  • Stabilizers: Add 0.1% hydroquinone to inhibit radical-mediated oxidation.
  • Periodic Purity Checks: Conduct monthly NMR/HPLC comparisons to detect degradation .

Q. How can researchers design kinetic studies to evaluate the compound’s reactivity in nucleophilic additions?

Methodological Answer: Design a pseudo-first-order reaction with excess nucleophile (e.g., sodium borohydride):

  • Variable Control: Adjust temperature (25–60°C) and solvent polarity (THF vs. DMSO).
  • Kinetic Monitoring: Use UV-Vis spectroscopy to track aldehyde consumption (λ = 280 nm).
  • Data Interpretation: Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level:

  • Frontier Molecular Orbital (FMO) Analysis: Compare HOMO (alkyne) and LUMO (dienophile) energy gaps to predict regioselectivity.
  • Transition-State Modeling: Identify steric effects from the 2,2-dimethyl group using Gaussian or ORCA software.
    Validate predictions with experimental outcomes from asymmetric catalysis trials .

Q. What methodologies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for this compound?

Methodological Answer: Address discrepancies through:

  • Data Triangulation: Cross-reference calorimetry (e.g., bomb calorimeter) and computational results (G4MP2 theory).
  • Error Analysis: Quantify impurities via high-resolution mass spectrometry (HRMS) and adjust ΔfH° values accordingly.
  • Peer Review: Compare findings with NIST Chemistry WebBook entries and replicate studies under standardized conditions .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in the compound’s degradation?

Methodological Answer:

  • Synthesis of Labeled Analogs: Introduce ¹³C at the aldehyde carbon via Claisen condensation with labeled acetic anhydride.
  • Degradation Tracking: Use LC-MS/MS to monitor isotopic distribution in degradation byproducts.
  • Mechanistic Inference: Identify whether oxidation occurs via radical intermediates (²H kinetic isotope effects) or electron-deficient pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Standardization: Re-run spectra under identical conditions (solvent, concentration, temperature).
  • Reference Calibration: Use internal standards (e.g., TMS for NMR, CO stretch in IR).
  • Collaborative Verification: Share raw data with independent labs to confirm reproducibility .

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